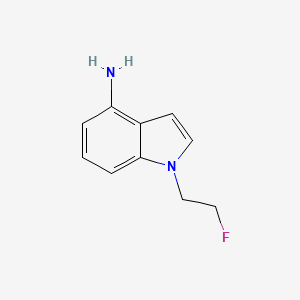

1-(2-Fluoroethyl)-1H-indol-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11FN2 |

|---|---|

Molecular Weight |

178.21 g/mol |

IUPAC Name |

1-(2-fluoroethyl)indol-4-amine |

InChI |

InChI=1S/C10H11FN2/c11-5-7-13-6-4-8-9(12)2-1-3-10(8)13/h1-4,6H,5,7,12H2 |

InChI Key |

SVJNVNBVRZBQBQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C=CN(C2=C1)CCF)N |

Origin of Product |

United States |

Advanced Spectroscopic and Chromatographic Characterization in Academic Research

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the unambiguous structural elucidation of organic molecules like 1-(2-Fluoroethyl)-1H-indol-4-amine. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

In the ¹H NMR spectrum, distinct signals are expected for the protons of the indole (B1671886) core, the 4-amino group, and the N-1 fluoroethyl side chain. The aromatic protons on the benzene (B151609) portion of the indole ring (H-5, H-6, H-7) typically appear as a complex multiplet system. The protons on the pyrrole (B145914) ring (H-2 and H-3) also show characteristic shifts. The ethyl group protons will present as two triplets, shifted by the adjacent nitrogen and fluorine atoms. The N-H proton of the indole and the NH₂ protons of the amine group are also observable, though their shifts can be broad and solvent-dependent.

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom in the molecule. The carbon atoms of the fluoroethyl chain are particularly informative; the carbon directly bonded to fluorine (C-β) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), while the adjacent carbon (C-α) will show a smaller two-bond coupling (²JCF). The chemical shifts of the nine distinct carbon atoms of the indole ring confirm the substitution pattern. While direct experimental spectra for 1-(2-Fluoroethyl)-1H-indol-4-amine are not widely published, data from 4-aminoindole (B1269813) and related N-alkylated compounds allow for accurate prediction of the chemical shifts. rsc.org

Table 1: Predicted NMR Data for 1-(2-Fluoroethyl)-1H-indol-4-amine Predicted values are based on standard chemical shift increments and data from analogous indole structures.

| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) |

| H-2 | 7.0 - 7.2 | 120 - 123 |

| H-3 | 6.5 - 6.7 | 100 - 102 |

| H-5 | 6.8 - 7.0 | 115 - 118 |

| H-6 | 7.0 - 7.2 | 122 - 125 |

| H-7 | 6.3 - 6.5 | 105 - 108 |

| N1-H | Not Applicable | Not Applicable |

| C4-NH₂ | 3.5 - 4.5 (broad) | Not Applicable |

| N1-CH₂ (α) | 4.3 - 4.5 (t) | 45 - 48 (d, ²JCF ≈ 20 Hz) |

| CH₂-F (β) | 4.6 - 4.8 (t) | 81 - 84 (d, ¹JCF ≈ 170 Hz) |

| C-3a | Not Applicable | 127 - 130 |

| C-4 | Not Applicable | 140 - 143 |

| C-7a | Not Applicable | 135 - 138 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to gain structural insights through the analysis of fragmentation patterns. For 1-(2-Fluoroethyl)-1H-indol-4-amine (C₁₀H₁₁FN₂), the nominal molecular mass is 178 g/mol . High-resolution mass spectrometry (HRMS) provides a precise mass measurement, confirming the elemental composition.

Under electron ionization (EI), the molecular ion ([M]⁺) at m/z = 178 is expected. The fragmentation of indole derivatives is well-documented. scirp.orgresearchgate.netnih.gov The primary fragmentation pathways for 1-(2-Fluoroethyl)-1H-indol-4-amine would likely involve the N-1 side chain. Key fragmentation events include:

Loss of a fluoroethyl radical (•CH₂CH₂F) to yield an ion at m/z = 131, corresponding to the 4-aminoindole radical cation.

Cleavage of the C-C bond in the side chain, leading to the loss of a •CH₂F radical and formation of a fragment at m/z = 145.

Further fragmentation of the indole ring system can occur, although the bicyclic core is relatively stable. nist.gov A characteristic fragment for the indole nucleus itself is observed at m/z = 89, resulting from the loss of HCN from an intermediate. scirp.org

Table 2: Predicted Mass Spectrometry Fragments for 1-(2-Fluoroethyl)-1H-indol-4-amine

| m/z (Predicted) | Proposed Fragment Identity |

| 178 | [M]⁺ (Molecular Ion) |

| 145 | [M - CH₂F]⁺ |

| 131 | [M - CH₂CH₂F]⁺ (4-aminoindole cation) |

| 130 | [4-aminoindole - H]⁺ |

| 89 | [Indole core fragment - HCN]⁺ |

Infrared and Ultraviolet-Visible Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The FT-IR spectrum of 1-(2-Fluoroethyl)-1H-indol-4-amine would display characteristic absorption bands. Based on spectra of related compounds like 5-aminoindole (B14826) and indole itself, the following peaks are anticipated: nih.govresearchgate.net

N-H Stretching: The primary amine (-NH₂) will show two bands in the 3300-3500 cm⁻¹ region (asymmetric and symmetric stretching). Since the N-1 position is substituted, the sharp indole N-H stretch typically seen around 3400 cm⁻¹ in unsubstituted indoles will be absent. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group are found just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations occur in the 1450-1620 cm⁻¹ region.

C-F Stretching: A strong absorption band corresponding to the C-F bond stretch is expected in the 1000-1100 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule's chromophore. The indole ring system is the primary chromophore. Indole and its simple derivatives typically exhibit two main absorption bands in methanol (B129727) or ethanol. researchdata.edu.aunist.gov The first, more intense band (the B-band) appears around 210-230 nm, and a second, broader band with fine structure (the L-band) is observed around 260-290 nm. The presence of the 4-amino group, an auxochrome, is expected to cause a bathochromic (red) shift of these absorptions to longer wavelengths.

Table 3: Predicted Spectroscopic Data (IR and UV-Vis) for 1-(2-Fluoroethyl)-1H-indol-4-amine

| Spectroscopic Technique | Feature | Predicted Wavenumber (cm⁻¹)/Wavelength (nm) |

| FT-IR | Amine N-H Stretch | 3300 - 3500 |

| Aromatic C-H Stretch | > 3000 | |

| Aliphatic C-H Stretch | < 3000 | |

| Aromatic C=C Stretch | 1450 - 1620 | |

| C-F Stretch | 1000 - 1100 | |

| UV-Vis | λ_max 1 (B-band) | ~220 - 240 nm |

| λ_max 2 (L-band) | ~270 - 300 nm |

High-Performance Liquid Chromatography for Purity Assessment and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the chemical purity of synthesized compounds. For a polar, aromatic compound like 1-(2-Fluoroethyl)-1H-indol-4-amine, a reversed-phase HPLC (RP-HPLC) method is typically used. This involves a nonpolar stationary phase (e.g., a C18 silica (B1680970) column) and a polar mobile phase, such as a gradient of acetonitrile (B52724) and water, often with additives like trifluoroacetic acid (TFA) or formic acid to improve peak shape. The purity is assessed by integrating the area of the product peak relative to the total area of all peaks detected by a UV detector set to one of the compound's absorption maxima.

The concept of enantiomeric excess (e.e.) applies to chiral molecules, which possess non-superimposable mirror images. 1-(2-Fluoroethyl)-1H-indol-4-amine itself is not chiral and therefore exists as a single structure, making enantiomeric excess determination not applicable. However, if a chiral center were introduced into the molecule, its enantiomeric purity would be determined using chiral HPLC. princeton.edusigmaaldrich.com This specialized technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation and quantification.

Radiochemical Purity and Molar Activity Assessment for Radiolabeled Analogues

The fluoroethyl group makes this compound an ideal candidate for labeling with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F, t₁/₂ ≈ 109.8 min) to create the PET radiotracer 1-(2-[¹⁸F]Fluoroethyl)-1H-indol-4-amine. For such radiopharmaceuticals, specific quality control assessments are mandatory. nih.gov

Radiochemical Purity (RCP) is a critical quality parameter, defined as the percentage of the total radioactivity in the final product that is present in the desired chemical form. It is determined using radio-HPLC, which couples a standard HPLC system with a radioactivity detector. This allows for the separation and quantification of the target radiolabeled compound from radioactive impurities, such as unreacted [¹⁸F]fluoride or other radiolabeled byproducts. An RCP of >95% is typically required for human use. nih.govnih.gov

Molar Activity (Aₘ) refers to the amount of radioactivity per mole of the compound (radioactive plus non-radioactive forms), usually expressed in gigabecquerels per micromole (GBq/µmol). High molar activity is crucial for tracers that bind to specific receptors or enzymes, as it ensures that the injected chemical mass is low enough to avoid producing any pharmacological or toxic effects, which could interfere with the biological process being imaged. The Aₘ is determined by measuring the total radioactivity in a sample and dividing it by the total molar amount of the compound, which is quantified from the same sample using a calibrated UV-HPLC system.

Table 4: Typical Quality Control Specifications for an ¹⁸F-Labeled Indole-Based PET Tracer Data based on published values for analogous ¹⁸F-labeled radiopharmaceuticals. nih.govsigmaaldrich.com

| Parameter | Method | Typical Specification |

| Identity | Co-elution with standard on radio-HPLC | Retention time matches non-radioactive standard |

| Radiochemical Purity | Radio-HPLC | ≥ 95% |

| Chemical Purity | UV-HPLC | Peak area of product ≥ 95% |

| Molar Activity (at EOS) | Radio-HPLC and UV-HPLC | > 50 GBq/µmol |

| pH | pH meter or strip | 4.5 - 7.5 |

| Radionuclidic Purity | Gamma spectroscopy | ≥ 99.5% (¹⁸F) |

Computational Investigations of 1-(2-Fluoroethyl)-1H-indol-4-amine Remain Undisclosed in Public Research

Therefore, information regarding the molecular docking simulations, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations for 1-(2-Fluoroethyl)-1H-indol-4-amine is not available in the public domain. This includes a lack of data on its predicted binding modes with biological targets, homology models of potential receptors, and the development of QSAR models to predict its biological activity based on theoretical chemical descriptors.

While computational studies are prevalent for the broader class of indole derivatives, the specific fluoroethyl-substituted indolamine requested has not been the subject of published research found in the comprehensive searches conducted. These studies on other indole compounds explore their potential as anticancer agents nih.gov, tubulin polymerization inhibitors, Pim-1 kinase inhibitors, and monoamine oxidase (MAO) inhibitors, employing a range of computational techniques. Methodologies such as 3D-QSAR and pharmacophore modeling are commonly used to understand the structure-activity relationships of indole derivatives targeting dopamine (B1211576) receptors and indoleamine 2,3-dioxygenase-1 (IDO-1). However, the findings from these studies are not directly transferable to 1-(2-Fluoroethyl)-1H-indol-4-amine, as subtle structural changes can significantly alter a compound's biological activity and interaction with protein targets.

Without specific research on 1-(2-Fluoroethyl)-1H-indol-4-amine, any discussion of its computational properties would be speculative and fall outside the requested scope of this article. Further research and publication in peer-reviewed journals are necessary to elucidate the specific computational and molecular modeling characteristics of this particular compound.

Computational Chemistry and Molecular Modeling Investigations

Quantum Mechanical Calculations for Electronic and Geometric Properties

Quantum mechanical calculations offer a powerful lens to examine the intrinsic properties of a molecule. For indole (B1671886) derivatives, these methods are used to understand how substituents, such as the fluoroethyl group at the N1 position and the amine group at the C4 position, influence the electronic nature and geometry of the core indole structure.

Electronic Properties: The introduction of a fluorine atom, a highly electronegative element, into the structure significantly impacts the electron distribution. Studies on related fluoro-indole compounds show that the fluorine atom withdraws electron density from the aromatic ring through an inductive effect. researchgate.net Quantum chemical methods, such as Density Functional Theory (DFT), are employed to quantify these effects. Key electronic properties calculated include:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. researchgate.net The energy of the HOMO indicates the ability to donate an electron (nucleophilicity), while the LUMO energy relates to the ability to accept an electron (electrophilicity). researchgate.net The HOMO-LUMO energy gap is a significant parameter that correlates with the chemical reactivity and stability of the molecule. researchgate.net

Electron Density and Dipole Moment: Calculations can map the electron density surface, visualizing electron-rich and electron-poor regions. This is vital for predicting sites of interaction with biological targets. Compounds with high dipole moments have been identified as potentially effective antibacterial agents in studies of indole derivatives. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps illustrate the electrostatic potential on the molecule's surface, identifying positive, negative, and neutral regions, which helps in understanding non-covalent interactions.

Geometric Properties: The precise three-dimensional arrangement of atoms is critical for a molecule's ability to bind to a biological target. Quantum mechanical optimizations provide the most stable geometric structure. For similar complex indole derivatives, single-crystal X-ray diffraction has been used to determine geometric parameters experimentally. iucr.org These experimental results can then be compared with computationally derived data. Key geometric parameters include:

Bond Lengths and Angles: These define the basic structure of the molecule.

The table below summarizes key computational parameters investigated for indole derivatives to understand their physicochemical properties.

| Calculated Property | Significance | Computational Method | Relevant Studies on Indole Derivatives |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability. researchgate.net | DFT, TD-DFT | researchgate.net |

| Electron Density | Determines sites for nucleophilic/electrophilic attack. | DFT, QTAIM | researchgate.net |

| Dipole Moment | Influences solubility and intermolecular interactions. | DFT | nih.gov |

| Dihedral Angles | Defines the 3D conformation and steric profile. | DFT, X-Ray Crystallography | iucr.org |

This table is for illustrative purposes and summarizes properties calculated for various indole derivatives in the cited literature.

In Silico Screening and Lead Optimization Strategies in Drug Discovery Research

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. nih.govfrontiersin.org Consequently, derivatives like 1-(2-Fluoroethyl)-1H-indol-4-amine are of significant interest in drug discovery. In silico methods are central to identifying and refining these molecules into viable drug candidates.

In Silico Screening: This computational technique, also known as virtual screening, allows researchers to rapidly assess large libraries of compounds for their potential to bind to a specific biological target, such as a protein or enzyme. danaher.com For indole derivatives, this process typically involves:

Molecular Docking: This method predicts the preferred orientation of a ligand (the drug candidate) when bound to a receptor to form a stable complex. nih.govijpsjournal.com The "docking score" is a measure of the binding affinity, with lower binding energies suggesting a stronger interaction. ijpsjournal.com In silico screening of indole derivatives has been used to identify potential anticancer, antibacterial, and antiviral agents. nih.govfrontiersin.orgijpsjournal.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate the chemical structure of compounds with their biological activity. nih.govnih.gov By analyzing a set of known active and inactive indole derivatives, a predictive QSAR model can be built to screen new compounds and prioritize them for synthesis and testing. nih.govespublisher.com

Lead Optimization: Once a "hit" or "lead" compound is identified through screening, the lead optimization phase begins. This iterative process aims to enhance the compound's drug-like properties while minimizing undesirable ones. danaher.comoncodesign-services.com The goal is to transform a promising molecule into a preclinical candidate by improving its potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. nih.govpatsnap.com

Key strategies in lead optimization applicable to compounds like 1-(2-Fluoroethyl)-1H-indol-4-amine include:

Structure-Activity Relationship (SAR) Analysis: Medicinal chemists synthesize and test a series of analogues to systematically probe how structural modifications affect biological activity. patsnap.com This helps to identify the key functional groups responsible for the desired effect. patsnap.com

Pharmacokinetic (ADMET) Optimization: A major reason for drug failure is a poor pharmacokinetic profile. nih.gov Optimization focuses on improving properties like solubility, metabolic stability, and cell permeability. patsnap.com This can involve modifying functional groups to block metabolic pathways or improve absorption. patsnap.com

Improving Potency and Selectivity: Modifications are made to enhance the binding affinity of the compound for its intended target (potency) and reduce its interaction with other targets (selectivity) to minimize side effects. patsnap.com Computational methods like molecular docking and free energy calculations guide these modifications. patsnap.com

The table below outlines the general workflow for in silico screening and lead optimization in drug discovery.

| Stage | Objective | Key Techniques/Methods | References |

| Hit Identification | To identify initial compounds with some activity against a target. | High-Throughput Screening, Virtual Screening (Molecular Docking). | danaher.com |

| Hit-to-Lead | To confirm activity and assess the potential for chemical modification. | SAR analysis, preliminary ADMET screening. | nih.gov |

| Lead Optimization | To refine the lead compound into a preclinical candidate with optimal efficacy, selectivity, and ADMET properties. | Structure-Based Drug Design, QSAR, Combinatorial Chemistry, In Vivo Testing. | oncodesign-services.compatsnap.compatsnap.com |

This table represents a generalized process in drug discovery as described in the cited literature.

Preclinical Pharmacological and Biological Research Applications

Structure-Activity Relationship (SAR) Studies of 1-(2-Fluoroethyl)-1H-indol-4-amine Derivatives

Impact of Substituent Modifications on Biological Activity

No published studies were found that specifically investigate the impact of modifying the substituents on the 1-(2-Fluoroethyl)-1H-indol-4-amine scaffold.

Identification of Key Pharmacophoric Features

Without biological activity data, the key pharmacophoric features for 1-(2-Fluoroethyl)-1H-indol-4-amine have not been identified in the public literature.

In Vitro Biochemical and Cellular Assays

Receptor Binding Affinity and Selectivity Profiling

No data is publicly available regarding the binding affinity and selectivity of 1-(2-Fluoroethyl)-1H-indol-4-amine for receptors such as Adenosine Receptors, Translocator Protein, Benzodiazepine Receptors, Serotonin (B10506) Receptors, Sigma Receptors, or GPR17.

Enzyme Substrate and Inhibitor Characterization

There is no information in the accessible literature detailing the characterization of 1-(2-Fluoroethyl)-1H-indol-4-amine as a substrate or inhibitor for enzymes like Indoleamine 2,3-dioxygenase or Cyclooxygenase isoforms.

Cellular Uptake and Transport Mechanism Studies

Studies on the cellular uptake and transport mechanisms of 1-(2-Fluoroethyl)-1H-indol-4-amine, including its interaction with Equilibrative Nucleoside Transporters or Amino Acid Transporters, have not been reported in the available scientific literature.

Molecular Interaction Studies (e.g., HIV-1 gp41, c-Myc G-quadruplexes)

Extensive literature searches did not yield specific data on the molecular interaction of 1-(2-Fluoroethyl)-1H-indol-4-amine with HIV-1 gp41 or c-Myc G-quadruplexes. Research on related indole (B1671886) derivatives has shown various biological activities, but direct binding studies involving this particular compound are not publicly available. The HIV-1 glycoprotein (B1211001) gp41 is a critical component of the viral fusion machinery, and its inhibition is a key therapeutic strategy. nih.govnih.govnih.govnih.gov Similarly, G-quadruplexes, particularly in the promoter region of oncogenes like c-Myc, are significant targets in cancer research. sigmaaldrich.comnih.govnih.gov However, the interaction of 1-(2-Fluoroethyl)-1H-indol-4-amine with these targets remains uninvestigated in the reviewed literature.

Antioxidant and Anti-inflammatory Activity Assessment

There is no specific information available in the reviewed scientific literature regarding the antioxidant and anti-inflammatory activity assessment of 1-(2-Fluoroethyl)-1H-indol-4-amine. While various indole derivatives have been investigated for such properties, with some showing potent anti-inflammatory effects by modulating inflammatory pathways, specific studies on 1-(2-Fluoroethyl)-1H-indol-4-amine are absent. nih.govnih.gov

Antibacterial Activity Screening

A review of available scientific literature indicates a lack of studies on the antibacterial activity of 1-(2-Fluoroethyl)-1H-indol-4-amine. The indole scaffold is a known pharmacophore in the development of antibacterial agents, with various derivatives showing efficacy against a range of bacteria, including resistant strains. nih.gov However, screening data for this specific compound has not been reported.

In Vivo Preclinical Evaluation in Animal Models

While direct in vivo evaluation of 1-(2-Fluoroethyl)-1H-indol-4-amine is not documented, research on structurally related radiolabeled indole analogues provides insights into their potential behavior in preclinical models.

Biodistribution Studies of Radiolabeled Analogues in Rodent Models

Biodistribution studies have been conducted on closely related F-18 labeled indole compounds to assess their uptake in various organs. In one study, the ex-vivo biodistribution of a related radiotracer, [¹⁸F]7d, was evaluated in Sprague-Dawley rats. The uptake in the brain was found to be 0.40 %ID/g at 5 minutes post-injection, with sustained levels observed over 120 minutes, indicating good brain penetration. nih.gov This study confirmed high brain uptake for [¹⁸F]7d without evidence of in vivo defluorination. nih.gov

Table 1: Biodistribution of [¹⁸F]7d in Sprague-Dawley Rats (%ID/g)

| Time Post-Injection (min) | Brain Uptake (%ID/g) |

|---|---|

| 5 | 0.40 |

| 30 | 0.37 |

| 60 | 0.27 |

| 120 | 0.38 |

Data sourced from a study on S1PR1 radiotracers. nih.gov

Positron Emission Tomography (PET) Imaging in Animal Models for Target Engagement and Clearance

Positron Emission Tomography (PET) has been utilized to study the brain uptake and clearance of F-18 labeled indole analogues in nonhuman primates. Specifically, radiotracers such as [¹⁸F]7c, [¹⁸F]7d, and [¹⁸F]15b demonstrated high brain uptake. nih.gov For instance, [¹⁸F]7d reached a standardized uptake value (SUV) of 2.84 at 2 hours post-injection, with good retention in the brain. nih.gov In contrast, another indole-containing compound, [¹⁸F]12b, showed poor penetration of the blood-brain barrier. nih.gov These findings highlight how minor structural modifications can significantly impact the pharmacokinetic profile of these compounds in vivo.

Table 2: Brain Uptake of F-18 Labeled Indole Analogues in Nonhuman Primates

| Radiotracer | SUV at 2 hours Post-Injection |

|---|---|

| [¹⁸F]7c | 2.42 |

| [¹⁸F]7d | 2.84 |

| [¹⁸F]15b | 2.00 |

| [¹⁸F]12b | < 0.1 |

Data represents standardized uptake values (SUVs) and is sourced from a study on S1PR1 radiotracers. nih.gov

Radiometabolite Analysis in Biological Matrices from Preclinical Studies

Radiometabolite analysis is crucial for understanding the in vivo stability of PET radiotracers. For the related indole analogues [¹⁸F]7c and [¹⁸F]7d, metabolic profiles were assessed in rat plasma and brain samples. The analysis revealed that [¹⁸F]7c has a more favorable metabolic profile, indicating greater stability in vivo compared to [¹⁸F]7d. nih.gov However, the increasing trend of brain uptake for [¹⁸F]7c suggested it might not be an ideal PET radiotracer for its intended target, Sphingosine-1-Phosphate Receptor 1 (S1PR1). nih.gov This underscores the importance of evaluating the metabolic fate of such compounds in preclinical studies.

No Preclinical Pharmacological and Biological Research Data Currently Available for 1-(2-Fluoroethyl)-1H-indol-4-amine

Despite a comprehensive search of available scientific literature and databases, no specific preclinical pharmacological or biological research findings could be identified for the chemical compound 1-(2-Fluoroethyl)-1H-indol-4-amine.

This indicates that the compound may be a novel chemical entity that has not yet been the subject of published scientific investigation. Alternatively, research may be in very early, non-public stages. As a result, there is no information to report on its pharmacological mechanisms, target interactions, or effects in preclinical functional assays.

The specific sections and subsections requested for the article, namely:

Investigation of Pharmacological Mechanisms at the Molecular Level

Functional Assays Demonstrating Modulatory Effects in Preclinical Systems

cannot be populated with scientifically accurate and verifiable information at this time.

It is important to note that while research exists for other substituted indole-4-amine derivatives and related indole compounds, the strict focus on "1-(2-Fluoroethyl)-1H-indol-4-amine" as per the user's instructions prevents the inclusion of data from these related but distinct chemical structures.

Therefore, a detailed article on the preclinical pharmacology and biological research applications of 1-(2-Fluoroethyl)-1H-indol-4-amine cannot be generated until such research is conducted and published in the public domain.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.